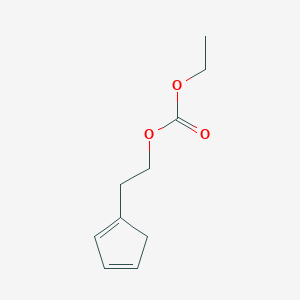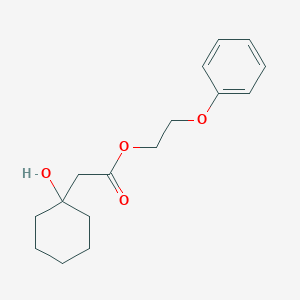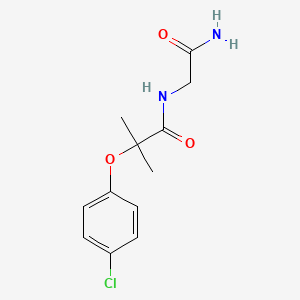![molecular formula C10H20NO4P B14616651 Diethyl [tert-butoxy(cyano)methyl]phosphonate CAS No. 59463-49-9](/img/structure/B14616651.png)
Diethyl [tert-butoxy(cyano)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [tert-butoxy(cyano)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butoxy(cyano)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [tert-butoxy(cyano)methyl]phosphonate typically involves the reaction of diethyl phosphite with tert-butyl bromoacetate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
Reaction of Diethyl Phosphite with tert-Butyl Bromoacetate: This step involves the nucleophilic substitution of the bromine atom by the phosphite group.
Addition of Sodium Cyanide: Sodium cyanide is then added to introduce the cyano group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [tert-butoxy(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl [tert-butoxy(cyano)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [tert-butoxy(cyano)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The cyano group can also participate in nucleophilic addition reactions, further enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [cyano(methyl)]phosphonate: Lacks the tert-butoxy group, making it less bulky and potentially less sterically hindered.
Diethyl [tert-butoxy(methyl)]phosphonate: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.
Diethyl [tert-butoxy(ethyl)]phosphonate: Contains an ethyl group instead of a cyano group, altering its chemical properties and reactivity.
Uniqueness
Diethyl [tert-butoxy(cyano)methyl]phosphonate is unique due to the presence of both the tert-butoxy and cyano groups. This combination provides a balance of steric bulk and reactivity, making it a versatile compound for various applications in synthesis and research.
Propiedades
Número CAS |
59463-49-9 |
|---|---|
Fórmula molecular |
C10H20NO4P |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H20NO4P/c1-6-13-16(12,14-7-2)9(8-11)15-10(3,4)5/h9H,6-7H2,1-5H3 |
Clave InChI |
XKFOVAFSZZPVTI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C#N)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

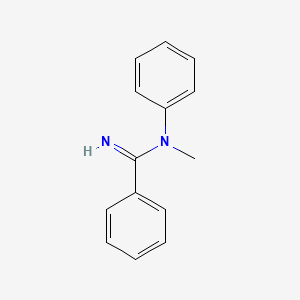
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
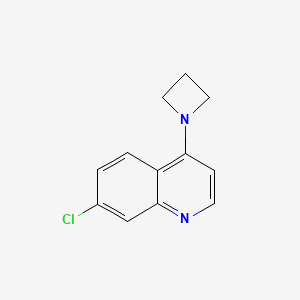
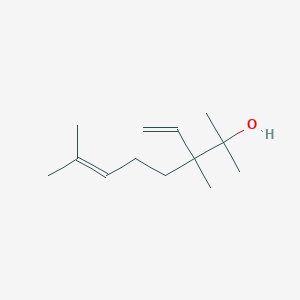
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
